(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol
Overview
Description
(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol is a chiral organic compound with significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. This compound features a dihydroaceanthrylene core with hydroxyl groups at the 1 and 2 positions, making it a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the use of chiral catalysts to induce enantioselectivity during the formation of the diol. For instance, the use of chiral ligands in catalytic hydrogenation or dihydroxylation reactions can yield the desired enantiomer with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and chromatography to separate and purify the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Hydrocarbons, alcohols
Substitution: Halogenated compounds, ethers
Scientific Research Applications
(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, its chiral nature allows for selective binding to chiral centers in biological molecules, potentially leading to enantioselective effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol is unique due to its specific dihydroaceanthrylene core and the presence of hydroxyl groups at the 1 and 2 positions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-1,2-dihydroaceanthrylene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8,15-18H/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRNENCQAWZCNH-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(C4O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2[C@H]([C@H]4O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532856 | |
Record name | (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90047-28-2 | |
Record name | (1R,2S)-1,2-Dihydroaceanthrylene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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